Glypican-3 (144-152)
Description
Properties
sequence |
FVGEFFTDV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Glypican-3 (144-152) |
Origin of Product |
United States |
Molecular and Epitopic Characterization of Glypican 3 144 152
Peptide Sequence and Structural Context within GPC3
The GPC3 (144-152) peptide is a nine-amino-acid sequence, specifically FVGEFFTDV (Phe-Val-Gly-Glu-Phe-Phe-Thr-Asp-Val). nih.govpeptide.com This epitope is a segment of the larger Glypican-3 protein, a heparan sulfate (B86663) proteoglycan anchored to the cell surface. nih.govmdpi.com
Glypican-3 is comprised of two subunits, an alpha and a beta chain, which are linked by disulfide bonds. uniprot.org The GPC3 (144-152) epitope is located within the core protein structure. The full GPC3 protein plays a role in cell growth and differentiation, and its expression is notably high in several types of cancer, including hepatocellular carcinoma (HCC), while being low in most normal adult tissues. dovepress.comfrontiersin.orgnih.gov This differential expression makes it a promising target for cancer-specific therapies. smolecule.com
Table 1: GPC3 (144-152) Peptide Details
| Characteristic | Description |
|---|---|
| Amino Acid Sequence | FVGEFFTDV |
| Full Name | Phe-Val-Gly-Glu-Phe-Phe-Thr-Asp-Val |
| Molecular Formula | C52H69N9O15 |
| Molecular Weight | 1060.18 |
| Source Protein | Glypican-3 (GPC3) |
Major Histocompatibility Complex (MHC) Class I Restriction of GPC3 (144-152)
The immunogenicity of the GPC3 (144-152) peptide is intrinsically linked to its ability to be presented by Major Histocompatibility Complex (MHC) Class I molecules on the surface of cancer cells. This presentation allows for recognition by cytotoxic T lymphocytes (CTLs), a key component of the adaptive immune response.
HLA-A2 (A*0201) and Other HLA-A2 Subtype Restrictions
The GPC3 (144-152) peptide is primarily recognized as an HLA-A2-restricted epitope. nih.govnih.gov Extensive research has specifically identified its strong binding affinity for the HLA-A0201 allele. aacrjournals.orgresearchgate.net This has been confirmed through binding assays and the successful induction of GPC3 (144-152)-specific CTLs in the context of HLA-A0201. nih.govresearchgate.net
Further investigations have revealed that the binding is not limited to HLA-A0201. Binding assays have confirmed that the GPC3 (144-152) peptide can also associate with other HLA-A2 subtypes, namely HLA-A02:06 and HLA-A*02:07. nih.govaacrjournals.orgspandidos-publications.com This broader reactivity within the HLA-A2 supertype increases the potential applicability of GPC3 (144-152)-based immunotherapies to a larger patient population. nih.govdovepress.com
Table 2: Known HLA Restrictions for GPC3 (144-152)
| HLA Allele | Binding Confirmation |
|---|---|
| HLA-A*0201 | Confirmed through binding assays and CTL induction. aacrjournals.orgresearchgate.net |
| HLA-A*02:06 | Confirmed through binding assays. nih.govaacrjournals.orgspandidos-publications.com |
| HLA-A*02:07 | Confirmed through binding assays. nih.govaacrjournals.orgspandidos-publications.com |
Implications of HLA Restriction for Research Population Studies
The specific HLA restriction of the GPC3 (144-152) epitope has significant implications for the design and implementation of clinical research studies. Since the peptide is effectively presented only by cells expressing specific HLA-A2 alleles, participation in clinical trials of GPC3 (144-152)-based vaccines or T-cell therapies is limited to individuals carrying these alleles.
HLA-A2 is a common allele, with an estimated frequency of approximately 50% in Caucasians and 40% in the Japanese population. nih.govaacrjournals.orgspandidos-publications.com This prevalence makes it a viable target for a substantial portion of patients with GPC3-expressing cancers. Consequently, HLA typing is a critical screening step for patient eligibility in such research, ensuring that the study population can mount an immune response to the peptide being investigated. nih.gov
Antigen Processing and Presentation Mechanisms for GPC3 (144-152)
For the GPC3 (144-152) peptide to be recognized by the immune system, the full-length GPC3 protein must first be processed within the cancer cell and the resulting peptide fragment loaded onto an MHC Class I molecule.
The process begins with the endogenous GPC3 protein being degraded in the cytoplasm by the proteasome. The resulting peptide fragments, including GPC3 (144-152), are then transported into the endoplasmic reticulum. Inside the endoplasmic reticulum, these peptides are loaded onto newly synthesized HLA-A2 molecules. The stable peptide-HLA-A2 complex is then transported to the cell surface.
Once on the cell surface, the GPC3 (144-152) peptide is presented to CTLs. nih.gov Studies have demonstrated that CTLs specific for GPC3 (144-152) can recognize and kill cancer cells that endogenously express GPC3 in an HLA-A2-restricted manner. nih.govspandidos-publications.com Furthermore, experiments using siRNA to knockdown GPC3 expression have shown a significant decrease in the recognition and killing of cancer cells by these CTLs, confirming that the presented peptide is indeed derived from the natural processing of the GPC3 protein. nih.gov This natural processing and presentation are crucial for the efficacy of immunotherapies targeting this epitope.
Immunological Recognition and Cellular Response Mediated by Glypican 3 144 152
Induction of Glypican-3 (144-152)-Specific Cytotoxic T Lymphocytes (CTLs)
The GPC3 (144-152) peptide, when presented by Human Leukocyte Antigen (HLA)-A2 molecules, can effectively induce the generation of GPC3-reactive cytotoxic T lymphocytes (CTLs). frontiersin.orgaacrjournals.org These specialized immune cells are capable of recognizing and killing cancer cells that express GPC3. frontiersin.orgresearchgate.net Studies have shown that vaccination with the GPC3 (144-152) peptide leads to a significant increase in the frequency of peptide-specific CTLs in patients. researchgate.netncc.go.jp In one clinical trial, an increase in the GPC3 (144-152)-specific CTL frequency was observed in 86% of vaccinated patients with advanced HCC. researchgate.net The induction of these CTLs is a critical first step in the anti-tumor immune response.
T-Cell Receptor (TCR) Recognition of the GPC3 (144-152)/MHC Complex
The activation of CTLs is initiated by the specific recognition of the GPC3 (144-152) peptide presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of tumor cells by the T-cell receptor (TCR) on CTLs. tandfonline.comlibretexts.org This interaction is highly specific, with the TCR recognizing both the peptide and the MHC molecule. libretexts.org Research has confirmed that CTLs can recognize GPC3-positive tumor cells through the GPC3-derived peptide/MHC complex, leading to the activation of the CTLs and subsequent anti-tumor activity. tandfonline.com Different CTL clones have been shown to possess unique TCR-β gene sequences, indicating a diverse repertoire of T cells capable of recognizing the GPC3 (144-152) peptide. nih.gov
Avidity and Functional Potency of Peptide-Specific CTL Clones
The strength of the interaction between the TCR and the peptide/MHC complex is known as avidity. High-avidity CTLs are more effective at recognizing and killing target cancer cells, even when the density of the peptide/MHC complex on the cell surface is low. niph.go.jp Studies have successfully established GPC3 (144-152) peptide-specific CTL clones with high avidity. researchgate.netniph.go.jp These high-avidity CTL clones demonstrate potent, antigen-specific killing activity against tumor cells expressing GPC3 in an HLA-class I-restricted manner. researchgate.net The recognition efficiency, a measure of avidity, of some CTL clones has been reported to be in the range of 10⁻¹⁰ to 10⁻¹¹ M, indicating a very strong interaction. researchgate.net It has been observed that only high-avidity CTLs are capable of recognizing and killing cancer cells that endogenously express the GPC3 peptide. nih.govniph.go.jp
| CTL Clone | Recognition Efficiency (M) | Avidity Level | Reference |
| 24-4-2 | 10⁻¹⁰ | High | niph.go.jp |
| 24-4-7 | 10⁻⁹ | Moderate | niph.go.jp |
| 24-2-10 | 10⁻⁸ | Low | niph.go.jp |
Cytokine Production by GPC3 (144-152)-Reactive T Cells
Upon recognition of the GPC3 (144-152) peptide, activated T cells release a variety of signaling molecules called cytokines. These cytokines play a crucial role in orchestrating and amplifying the anti-tumor immune response.
Interferon-gamma (IFN-γ) Secretion as a Marker of T-Cell Activation
Interferon-gamma (IFN-γ) is a key cytokine produced by activated CTLs and is a widely used marker for T-cell activation. researchgate.netncc.go.jpniph.go.jp The secretion of IFN-γ by GPC3 (144-152)-reactive T cells confirms their activation and functional status. researchgate.netniph.go.jp ELISPOT assays are commonly used to measure the frequency of IFN-γ-secreting T cells, providing a quantitative measure of the peptide-specific immune response. researchgate.netncc.go.jp Studies have shown a significant increase in the number of IFN-γ-secreting cells in response to the GPC3 (144-152) peptide after vaccination. researchgate.net CTL clones specific for GPC3 (144-152) have been shown to release IFN-γ in response to peptide-pulsed target cells and GPC3-expressing cancer cells. niph.go.jptandfonline.com
Granzyme B and Other Effector Molecule Expression
In addition to IFN-γ, activated CTLs release other effector molecules, including Granzyme B and perforin (B1180081), which are directly involved in killing target cells. tandfonline.com Vaccination with GPC3 (144-152) has been shown to induce tumor-specific CD8+ T cells that secrete high levels of Granzyme B. nih.govresearchgate.net The expression of Granzyme B is a direct indicator of the cytotoxic potential of CTLs. nih.gov Furthermore, GPC3 peptide-specific CTL clones have been shown to secrete Tumor Necrosis Factor-alpha (TNF-α) upon recognition of target cells. tandfonline.com
| Effector Molecule | Function | Reference |
| Interferon-gamma (IFN-γ) | T-cell activation marker, orchestrates immune response | researchgate.netncc.go.jpniph.go.jp |
| Granzyme B | Induces apoptosis in target cells | tandfonline.comnih.govresearchgate.net |
| Perforin | Forms pores in target cell membrane | tandfonline.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine with anti-tumor activity | tandfonline.com |
Mechanisms of Target Cell Lysis by GPC3 (144-152)-Specific CTLs
GPC3 (144-152)-specific CTLs employ several mechanisms to eliminate cancer cells. The primary mechanism is the direct killing of target cells through the release of cytotoxic granules containing perforin and granzymes. tandfonline.com Upon recognition of the GPC3 (144-152)/MHC complex on a tumor cell, the CTL forms a tight connection with the target cell and releases the contents of its cytotoxic granules into the synaptic cleft. tandfonline.com Perforin creates pores in the target cell's membrane, allowing granzymes to enter and initiate a cascade of events leading to apoptosis, or programmed cell death. tandfonline.com
Studies have demonstrated the potent, antigen-specific killing activity of GPC3 (144-152)-specific CTL clones against GPC3-expressing tumor cells. researchgate.netncc.go.jp This cytotoxic activity is HLA-class I-restricted, meaning it only occurs when the target cell presents the GPC3 peptide on the correct HLA molecule. researchgate.net The ability of these CTLs to specifically lyse tumor cells while sparing healthy tissues makes the GPC3 (144-152) peptide a promising target for cancer immunotherapy. frontiersin.orgimrpress.com
Direct Cytotoxicity Against GPC3-Expressing Cells
The Glypican-3 (144-152) peptide, with the amino acid sequence FVGEFFTDV, is an HLA-A2-restricted epitope that can elicit a potent and specific cytotoxic T lymphocyte (CTL) response against cancer cells expressing Glypican-3 (GPC3). aacrjournals.orgnih.gov Research has demonstrated that these peptide-reactive CTLs can directly and selectively kill human tumor cells that are positive for GPC3.
In preclinical studies, CTLs generated from the peripheral blood mononuclear cells (PBMCs) of hepatocellular carcinoma (HCC) patients by stimulating them with the GPC3 (144-152) peptide showed specific cytotoxicity against GPC3-expressing cells. aacrjournals.org For instance, these CTLs effectively killed SK-Hep1 cells engineered to express GPC3, but did not harm the GPC3-negative parental SK-Hep1 cells. aacrjournals.org This specificity highlights the peptide's ability to direct the immune response exclusively toward tumor cells bearing the target antigen.
Further studies have substantiated these findings across different cancer types. In the context of testicular yolk sac tumor (TYST), vaccination with GPC3 (144-152) induced tumor-specific CD8+ T cells that demonstrated powerful, dose-dependent cytotoxicity against TYST cells in vitro. nih.gov The cytotoxic effect was confirmed through assays that measure cell viability and apoptosis, such as CCK-8 and TUNEL assays. nih.gov The adoptive transfer of these GPC3 (144-152)-specific CD8+ T cells into mouse models with established TYST tumors led to a significant inhibition of tumor growth, providing in vivo evidence of their direct anti-tumor efficacy. nih.gov
The mechanism of this cytotoxicity involves the release of cytotoxic granules, such as granzyme B and interferon-gamma (IFN-γ), by the CTLs upon recognizing the GPC3 peptide presented on the tumor cell surface. nih.gov This targeted cell-killing mechanism is a cornerstone of the peptide's therapeutic potential.
Table 1: In Vitro Cytotoxicity of GPC3 (144-152)-Induced CTLs
| Cell Line | GPC3 Expression | CTL Target | Result | Reference |
|---|---|---|---|---|
| SK-Hep1/GPC3 | Positive | GPC3 (144-152) | Specific Lysis | aacrjournals.org |
| SK-Hep1 | Negative | GPC3 (144-152) | No Lysis | aacrjournals.org |
| T2 cells | N/A (TAP-deficient) | GPC3 (144-152) pulsed | Specific Lysis | researchgate.net |
Role of the cGAS/STING Pathway in CTL Efficacy
Recent research has uncovered a critical link between the efficacy of GPC3 (144-152)-induced CTLs and the activation of the cyclic GMP-AMP synthase (cGAS)/stimulator of interferon genes (STING) signaling pathway within the tumor microenvironment. nih.gov The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers an immune response, including the production of type I interferons. dovepress.comprobiologists.com
Studies investigating the effects of the GPC3 (144-152) peptide on testicular yolk sac tumors (TYST) found that the recruitment and infiltration of CTLs into the tumor were dependent on the activation of the intratumoral cGAS/STING pathway. nih.gov Treatment with the GPC3 (144-152) peptide enhanced the expression of cGAS in TYST cells when they were co-cultured with CD8+ T cells. nih.gov This activation of the cGAS pathway is crucial for creating a pro-inflammatory environment that is conducive to a robust anti-tumor immune response.
The antitumor effect of adoptively transferred CD8+ T cells combined with GPC3 (144-152) peptide treatment was significantly diminished in tumors where cGAS was silenced. nih.govnih.gov This indicates that the cGAS/STING pathway in the cancer cells themselves plays a vital role in amplifying the cytotoxic T-cell response. nih.gov The activated pathway leads to the production of molecules like IFN-β, which further enhances the infiltration and cytotoxic activity of the CD8+ T cells against the tumor. nih.gov Therefore, the efficacy of GPC3 (144-152)-mediated immunotherapy is not solely dependent on the direct killing by CTLs but is also significantly amplified by the innate immune signaling within the tumor cells they target. nih.gov
Table 2: Impact of cGAS/STING Pathway on GPC3 (144-152) CTL Efficacy
| Experimental Condition | Key Finding | Implication | Reference |
|---|---|---|---|
| GPC3 (144-152) peptide treatment of TYST + CD8+ T cells | Enhanced cGAS expression in tumor cells. | Peptide treatment helps activate innate immune signaling. | nih.gov |
| Adoptive transfer of CTLs + GPC3 (144-152) peptide in TYST model | Significant inhibition of tumor growth. | Potent in vivo anti-tumor effect. | nih.govnih.gov |
| Adoptive transfer of CTLs + GPC3 (144-152) peptide in cGAS-silenced TYST model | Reduced anti-tumor effect. | CTL efficacy is dependent on functional cGAS/STING pathway in tumor cells. | nih.govnih.gov |
Biological Roles and Signaling Pathways Influenced by Gpc3 in the Context of the 144 152 Epitope
GPC3 as an Oncofetal Protein and its Re-expression in Malignancies
GPC3 is classified as an oncofetal protein because its expression is abundant in fetal tissues, such as the liver and kidney, but is significantly downregulated or absent in most normal adult tissues. aacrjournals.orggavinpublishers.comresearchgate.net Its re-expression in malignant tumors is a hallmark of its role in cancer. oup.com This differential expression pattern makes GPC3 an attractive biomarker and a target for therapies designed to specifically attack cancer cells while sparing healthy tissue. aacrjournals.orgresearchgate.net The re-emergence of GPC3 in cancer is linked to the reactivation of developmental pathways that drive tumor growth. frontiersin.org
In the liver, GPC3 expression is high during embryonic development and then silenced after birth. oup.comgavinpublishers.com However, it is overexpressed in the majority of hepatocellular carcinomas (HCCs). aacrjournals.orgnih.gov This re-expression is not merely a byproduct of malignant transformation but an active contributor to HCC pathogenesis. gavinpublishers.com GPC3 promotes the growth of HCC by stimulating crucial signaling pathways involved in cell proliferation and survival. nih.govnih.gov
The GPC3 (144-152) peptide, an HLA-A2 restricted epitope, has been a central focus of immunotherapeutic strategies for HCC. researchgate.net Research has shown that this specific peptide can induce reactive CTLs from the peripheral blood of HCC patients. researchgate.net These CTLs are capable of recognizing and killing GPC3-positive tumor cells, highlighting the epitope's potential for use in cancer vaccines and adoptive T-cell therapies. nih.govresearchgate.net Studies in HLA-A2.1 transgenic mice demonstrated that the GPC3 (144-152) peptide could elicit a CTL response without causing autoimmune reactions against healthy tissues. researchgate.netnih.gov
Table 1: Research Findings on GPC3 (144-152) Epitope in HCC
| Finding | Description | Significance | Reference |
|---|---|---|---|
| CTL Induction | The GPC3 (144-152) peptide (FVGEFFTDV) was found to induce peptide-reactive cytotoxic T-lymphocytes (CTLs) in HLA-A2.1 transgenic mice. | Demonstrates the immunogenicity of the epitope and its potential for vaccine development. | researchgate.net |
| Patient CTL Activation | CTLs from HLA-A2 positive HCC patients could be activated in vitro by stimulation with the GPC3 (144-152) peptide. | Confirms the relevance of the epitope in the human immune response to HCC. | researchgate.net |
| Tumor Reduction | Activated CTLs specific for the GPC3 (144-152) epitope were shown to reduce the mass of human HCC tumors implanted in immunodeficient mice. | Provides preclinical evidence for the therapeutic efficacy of targeting this epitope. | researchgate.net |
| Safety Profile | Immunization with the epitope did not induce autoimmune reactions in animal models. | Suggests a favorable safety profile for immunotherapies targeting GPC3 (144-152). | researchgate.netnih.gov |
Beyond HCC, GPC3 is aberrantly expressed in a variety of other solid tumors, reinforcing its status as a broadly relevant oncofetal protein.
Testicular Yolk Sac Tumors: GPC3 is a highly sensitive marker for yolk sac tumors (YSTs) of the testis and ovaries. nih.gov Studies have shown that all tested cases of YST express GPC3, often with strong and diffuse immunoreactivity. researchgate.netcapes.gov.brnih.gov This is in stark contrast to other germ cell tumors like seminomas and mature teratomas, which are consistently negative for GPC3. researchgate.netcapes.gov.brmdpi.com Its expression is noted across various histological growth patterns of YST, making it a more reliable diagnostic marker than alpha-fetoprotein (AFP) in this context. nih.gov
Ovarian Clear Cell Carcinoma: GPC3 is overexpressed in a significant subset of ovarian clear cell carcinomas (OCCC), while it is rarely found in other subtypes like serous, mucinous, or endometrioid ovarian cancers. gavinpublishers.comnih.gov In some studies, GPC3 expression in OCCC has been associated with a poorer prognosis and resistance to taxane-based chemotherapy, particularly in early-stage disease. gavinpublishers.combmj.com However, other reports have not found a significant association with survival in the entire cohort. nih.gov The expression of GPC3 in OCCC presents an opportunity for targeted therapies in a cancer type known for its chemoresistance. nih.govspandidos-publications.com
Table 2: GPC3 Expression in Selected Solid Tumors
| Tumor Type | Frequency of GPC3 Expression | Key Findings | Reference |
|---|---|---|---|
| Testicular Yolk Sac Tumor | 100% of cases in multiple studies | GPC3 is a more sensitive marker than AFP and is expressed across all histological patterns. | nih.govresearchgate.netmdpi.com |
| Ovarian Clear Cell Carcinoma | ~40-58% of cases | Expression is largely specific to the clear cell histotype among ovarian carcinomas. Associated with poor prognosis in some studies. | gavinpublishers.comnih.govbmj.comnih.gov |
| Hepatoblastoma | High (e.g., 95.5% in a meta-analysis) | Considered a useful immunohistochemical marker. | nih.gov |
| Melanoma | Reported in ~40% of primary melanomas | GPC3 is considered an oncofetal antigen in melanoma. | aacrjournals.orggavinpublishers.com |
Role in Hepatocellular Carcinoma (HCC) Pathogenesis
GPC3-Mediated Modulation of Cellular Signaling Pathways
GPC3's role in tumorigenesis is mediated through its interaction with and modulation of key cellular signaling pathways that govern cell growth, proliferation, and fate. frontiersin.org
A primary mechanism by which GPC3 promotes tumor growth, especially in HCC, is through the potentiation of the canonical Wnt/β-catenin signaling pathway. nih.govbiologists.com This pathway is frequently deregulated in HCC. nih.gov GPC3 acts as a co-receptor for Wnt ligands. nih.govresearchgate.net By binding to both Wnt and its signaling receptor Frizzled, GPC3 facilitates the formation of a stable Wnt-Frizzled complex on the cell surface. nih.govbiologists.com This stabilization enhances downstream signaling, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target genes that drive cell proliferation. researchgate.netnih.govportlandpress.com Both the core protein and the heparan sulfate (B86663) side chains of GPC3 can participate in these interactions. biologists.comnih.gov
GPC3 is also a key modulator of the Hedgehog (Hh) signaling pathway, which is critical during embryonic development for cell proliferation and patterning. medlineplus.govfrontiersin.org In contrast to its stimulatory role in the Wnt pathway, GPC3 often functions as an inhibitor of Hh signaling. medlineplus.govthebiogrid.org It is believed to do this by binding to Hh ligands and competing with the Hh receptor, Patched (PTCH), thereby sequestering the ligand and preventing pathway activation. frontiersin.orgnih.gov The heparan sulfate chains of GPC3 are necessary and sufficient for this regulatory activity. nih.govresearchgate.net Loss-of-function mutations in the GPC3 gene lead to the overgrowth disorder Simpson-Golabi-Behmel syndrome, which is associated with overactive Hh signaling. medlineplus.gov In some cancer contexts, however, GPC3 has been reported to promote proliferation through Hh signaling, suggesting its function can be tissue-dependent. frontiersin.org
The Hippo signaling pathway is a crucial regulator of organ size and a suppressor of tumor growth. Its main downstream effector is the transcriptional co-activator Yes-associated protein (YAP). nih.gov Aberrant activation of YAP is a common feature in HCC. nih.gov Research has established a connection between GPC3 and the Hippo/YAP pathway. frontiersin.org Inhibition of GPC3 in HCC cells has been shown to decrease YAP levels and induce apoptosis. nih.gov This regulation appears to be linked to GPC3's influence on the Wnt pathway; blocking GPC3-Wnt binding can also lead to the inactivation of YAP. nih.govfrontiersin.org This suggests a crosstalk mechanism where GPC3, acting upstream, can modulate YAP activity, potentially through Wnt, thereby influencing HCC proliferation and survival. nih.govresearchgate.net In some cellular contexts, the interaction of GPC3 with the tetraspanin CD81 is also implicated in regulating the Hippo/YAP pathway. researchgate.netfrontiersin.org
Interactions with Growth Factor Signaling (e.g., IGF, FGF, HGF, BMP)
Glypican-3 is a heparan sulfate proteoglycan that plays a complex role in modulating cell growth and differentiation by interacting with various growth factor signaling pathways. frontiersin.org While the GPC3 protein as a whole interacts with multiple signaling molecules, the specific influence of the 144-152 epitope on these interactions is an area of ongoing investigation. However, understanding the broader context of GPC3's interactions is crucial.
GPC3 has been shown to interact with and modulate the activity of several key growth factors, including:
Insulin-like Growth Factor (IGF): Some studies suggest that GPC3 can interact with IGF-II and its receptor (IGF1R), potentially enhancing downstream signaling cascades like the ERK pathway. nih.gov This interaction may contribute to the pro-oncogenic effects of GPC3 in certain cancers. nih.gov However, other research indicates that GPC3 does not regulate IGF signaling. nih.gov
Fibroblast Growth Factor (FGF): GPC3, through its heparan sulfate chains, can bind to FGFs, such as FGF2. nih.govnih.gov This interaction can either stimulate or inhibit FGF signaling depending on the cellular context. For instance, sulfatase 2 can enhance FGF2 signaling by increasing GPC3 expression in hepatocellular carcinoma (HCC) cells. frontiersin.orgmdpi.com Conversely, the heparan sulfate side chains of GPC3 can also inhibit the activity of FGF2. nih.gov
Hepatocyte Growth Factor (HGF): GPC3 can interact with HGF and promote cancer cell migration and motility by activating the HGF/c-Met signaling pathway. mdpi.com This interaction is mediated by the heparan sulfate chains of GPC3. nih.gov
Bone Morphogenetic Proteins (BMPs): The heparan sulfate side chains of GPC3 have been shown to regulate cell proliferation by inhibiting the activity of BMP-7. nih.gov
Influence of GPC3 (144-152) Immunological Targeting on Tumor Cell Biology in Research Models
The GPC3 (144-152) peptide has been identified as an HLA-A2-restricted epitope, making it a promising candidate for cancer vaccines and other immunotherapies. frontiersin.orgnih.govtandfonline.com Research in preclinical models has demonstrated that targeting this specific epitope can have significant anti-tumor effects.
Effects on Tumor Growth Inhibition in Xenograft Models
Studies utilizing xenograft models, where human tumor cells are implanted into immunodeficient mice, have provided substantial evidence for the efficacy of targeting the GPC3 (144-152) epitope.
Peptide Vaccines: Vaccination with the GPC3 (144-152) peptide has been shown to induce GPC3-reactive cytotoxic T lymphocytes (CTLs). frontiersin.orgjcancer.org These CTLs can effectively inhibit the growth of GPC3-positive tumors in mouse models. researchgate.netnih.gov For example, the adoptive transfer of CTLs specific for the GPC3 (144-152) peptide significantly reduced the mass of human HCC tumors in mice. tandfonline.comdovepress.com
Antibody-based Therapies: While not directly targeting the 144-152 epitope, monoclonal antibodies against GPC3, such as GC33 and HN3, have demonstrated significant tumor growth inhibition in xenograft models of HCC. jcancer.orgtandfonline.comresearchgate.net These antibodies work through mechanisms like antibody-dependent cellular cytotoxicity (ADCC) and by blocking signaling pathways. jcancer.orgnih.gov The success of these broader GPC3-targeting strategies supports the rationale for epitope-specific approaches.
Below is a table summarizing key findings from xenograft model studies:
| Therapeutic Approach | Model System | Key Findings | Reference |
| GPC3 (144-152) Peptide Vaccine | HLA-A2.1 transgenic mice with GPC3+ tumors | Induced peptide-reactive CTLs; inhibited tumor growth. | nih.govjcancer.org |
| Adoptive transfer of GPC3 (144-152)-specific CTLs | Non-obese diabetic/severe combined immunodeficiency mice with human HCC xenografts | Reduced tumor mass. | tandfonline.comdovepress.com |
| GPC3 (144-152) Peptide Vaccine | Testicular Yolk Sac Tumor (TYST) xenograft model | Inhibited tumor growth, enhanced CD8+ T cell infiltration and cytotoxicity. | researchgate.net |
| Anti-GPC3 Monoclonal Antibody (GC33) | HCC xenograft models | Significantly inhibited tumor growth via ADCC. | jcancer.org |
| Anti-GPC3 Nanobody (HN3) | HCC xenograft models | Inhibited tumor growth by arresting the cell cycle. | jcancer.org |
Modulation of the Tumor Microenvironment
Targeting the GPC3 (144-152) epitope not only directly impacts tumor cells but also modulates the tumor microenvironment (TME), making it more conducive to an anti-tumor immune response.
Enhanced T-Cell Infiltration: Treatment with a GPC3 (144-152) peptide vaccine has been shown to enhance the infiltration of CD8+ T cells into the tumor. researchgate.netnih.gov This increased presence of CTLs within the tumor is a critical factor for effective tumor clearance.
Increased Cytotoxicity: The infiltrating CD8+ T cells induced by the GPC3 (144-152) vaccine exhibit potent cytotoxicity against tumor cells. researchgate.netnih.gov This is evidenced by the increased secretion of effector molecules like interferon-gamma (IFN-γ) and granzyme B. researchgate.net
Activation of Innate Immune Signaling: Research suggests that the interaction between GPC3 (144-152)-specific CTLs and tumor cells can activate the intratumoral cGAS/STING signaling pathway. researchgate.netnih.gov This pathway is known to play a crucial role in anti-tumor immunity by further promoting the recruitment and activation of immune cells within the TME. researchgate.net
Downregulation of GPC3 Expression: Immunological pressure from targeting the 144-152 epitope can lead to a downregulation of GPC3 expression on tumor cells, potentially as an immune escape mechanism. nih.gov
The following table outlines the observed effects on the tumor microenvironment:
| Modulation Effect | Mechanism | Consequence | Reference |
| Increased CD8+ T Cell Infiltration | Recruitment of CTLs to the tumor site. | Enhanced immune surveillance and tumor cell killing. | researchgate.netnih.gov |
| Enhanced CTL Cytotoxicity | Increased secretion of IFN-γ and granzyme B. | Potent and specific killing of GPC3-expressing tumor cells. | researchgate.net |
| Activation of cGAS/STING Pathway | CTL-tumor cell interaction. | Amplification of the anti-tumor immune response. | researchgate.netnih.gov |
| Downregulation of GPC3 Expression | Immune pressure. | Potential for tumor immune escape. | nih.gov |
Research on Glypican 3 144 152 Targeted Immunotherapeutic Strategies
Peptide Vaccine Development and Mechanisms
The Glypican-3 (GPC3) peptide, specifically the GPC3(144-152) fragment (FVGEFFTDV), has been a focal point in the development of cancer vaccines, particularly for hepatocellular carcinoma (HCC). tandfonline.comtandfonline.comfrontiersin.orgresearchgate.net This peptide is an HLA-A2-restricted epitope, meaning it is presented by the HLA-A02:01 molecule on the surface of cancer cells and can be recognized by cytotoxic T lymphocytes (CTLs). tandfonline.comresearchgate.netnih.gov Research has also confirmed its ability to bind to other common HLA-A2 alleles, such as HLA-A02:06 and HLA-A*02:07. tandfonline.comnih.gov
Design and Administration Approaches in Preclinical Models
Preclinical research has been instrumental in defining the optimal conditions for GPC3 peptide-based immunotherapy. Studies in mouse models demonstrated that the co-administration of the GPC3(144-152) peptide with an adjuvant, such as incomplete Freund's adjuvant (IFA), is crucial for its immunological effects. tandfonline.comnih.gov These preclinical trials in mice, where a GPC3-expressing tumor was rejected, paved the way for subsequent clinical trials. tandfonline.com The route of administration explored in these early studies was typically intradermal injection. tandfonline.comnih.gov Furthermore, these preclinical studies established that the immunological effects of the peptide vaccine are dose-dependent. tandfonline.comnih.gov
The design of these vaccines involves synthesizing short amino acid sequences derived from GPC3. tandfonline.com These peptides are intended to prime the immune system to recognize and attack cancer cells that express GPC3. tandfonline.com In addition to the HLA-A2-restricted GPC3(144-152) peptide, another peptide, the HLA-A24-restricted GPC3(298-306) (EYILSLEEL), was also identified and evaluated in preclinical settings. tandfonline.comfrontiersin.org
Elicitation of Antigen-Specific Cellular Immunity in Research Settings
The primary mechanism of the GPC3(144-152) peptide vaccine is the induction of a GPC3-specific CTL response. researchgate.netaacrjournals.org Following intradermal administration with an adjuvant, the peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells. tandfonline.comnih.gov These APCs then process and present the peptide on their MHC class I molecules to naive CD8+ T cells in the draining lymph nodes, leading to the activation and expansion of GPC3-specific CTLs. tandfonline.comtandfonline.comnih.gov
Research has successfully demonstrated the ability of the GPC3(144-152) peptide to induce GPC3-reactive CTLs. frontiersin.orgresearchgate.net Studies have established multiple GPC3 peptide-specific CTL clones from the peripheral blood and tumor tissues of vaccinated patients. researchgate.net These CTL clones exhibited high avidity and were capable of recognizing and killing HCC cell lines that express GPC3 in an HLA-class I-restricted manner. researchgate.net In a phase I clinical trial involving patients with advanced HCC, vaccination with the GPC3(144-152) peptide led to a significant increase in the frequency of peptide-specific CTLs in 12 out of 14 patients. nih.gov Furthermore, a significant correlation was observed between the dose of the peptide injected and the maximum frequency of GPC3(144-152) peptide-specific CTLs after vaccination. nih.gov
Chimeric Antigen Receptor (CAR) T-Cell and NK-Cell Therapies Targeting GPC3
Chimeric antigen receptor (CAR) T-cell and NK-cell therapies represent a promising frontier in targeting GPC3-expressing cancers. frontiersin.orgimrpress.com These therapies involve genetically engineering a patient's own T cells or NK cells to express a CAR that can recognize and bind to GPC3 on the surface of tumor cells, leading to their destruction. imrpress.com
Design and In Vitro Efficacy Research
The design of GPC3-targeted CARs often incorporates a single-chain variable fragment (scFv) derived from an anti-GPC3 antibody as the antigen-binding domain. aacrjournals.org Various anti-GPC3 antibodies have been used for this purpose, including GC33, YP7, HN3, and 32A9, each recognizing distinct epitopes on the GPC3 protein. researchgate.netbmj.com For instance, GC33 and YP7 recognize the C-terminal end of GPC3, while HN3 targets a cryptic Wnt binding site. researchgate.net
Second-generation CARs typically include a costimulatory domain, such as CD28 or 4-1BB, in addition to the CD3ζ signaling domain, to enhance T-cell activation and persistence. frontiersin.orgaacrjournals.org Research has shown that GPC3-CAR T-cells with a 4-1BB costimulatory domain induce a favorable T-helper 1-polarized effector cytokine release and demonstrate superior expansion and antitumor activity. aacrjournals.org
In vitro studies have consistently demonstrated the efficacy of GPC3-CAR T-cells and CAR-NK cells. These engineered immune cells have shown the ability to specifically recognize and lyse GPC3-positive HCC cells. frontiersin.orgbmj.complos.org For example, GPC3-CAR T-cells with deficient PD-1 showed stronger CAR-dependent anti-tumor activity against HCC cells expressing PD-L1 compared to wild-type CAR T-cells. frontiersin.org Similarly, GPC3-specific CAR-NK-92 cells have demonstrated significant cytokine production and in vitro cytotoxicity when co-cultured with GPC3-positive HCC cells. researchgate.net One study found that NK92MI/HN3 cells, a type of GPC3-specific CAR-NK cell, exhibited significant cytotoxicity against GPC3+ HepG2 cells. plos.org Another study showed that GPC3-CAR-NK-92 cells were cytotoxic to HCC cells with both high and low GPC3 expression. wjgnet.com
| CAR Construct | Cell Type | Target Cells | In Vitro Findings | Source |
|---|---|---|---|---|
| PD-1 deficient GPC3-CAR | T-cells | PLC/PRF/5 (HCC) | Stronger anti-tumor activity compared to wild-type GPC3-CAR T-cells. | frontiersin.org |
| hYP7 CAR & 32A9 CAR | T-cells | A431-GPC3, Hep3B, Huh7 | GPC3-specific cytotoxicity and cytokine release (IL-2, IFN-γ, TNF-α). | bmj.comresearchgate.net |
| GC33-G2D & GC33-CD28 | NK-92 cells | GPC3+ HCC cells | Significant cytokine production and cytotoxicity. GC33-G2D showed better activation. | researchgate.net |
| NK92MI/HN3 & NK92MI/HS20 | NK92MI cells | HepG2 (GPC3+) | NK92MI/HN3 cells showed significant cytotoxicity. | plos.org |
In Vivo Anti-tumor Activity in Murine Models
The anti-tumor effects of GPC3-targeted CAR T-cells and CAR-NK cells have been validated in various murine xenograft models of HCC. frontiersin.orgplos.orgfrontiersin.org In these models, the administration of GPC3-CAR T-cells has been shown to significantly suppress tumor growth and, in some cases, lead to complete tumor regression. researchgate.netfrontiersin.org
For instance, in a subcutaneous xenograft model using HepG2 and Huh-7 cell lines, intravenous injection of GPC3-CAR T-cells efficiently suppressed tumor growth compared to control T-cells. frontiersin.org Similarly, in patient-derived xenograft (PDX) models of HCC, GPC3-CAR T-cells demonstrated a significant antitumor effect. frontiersin.org The efficacy, however, varied among different PDX models, potentially due to the heterogeneous nature of the tumors. frontiersin.org
Studies have also shown that engineering CAR T-cells to overcome the immunosuppressive tumor microenvironment can enhance their in vivo efficacy. For example, the disruption of the PD-1 gene in GPC3-CAR T-cells enhanced their anti-tumor activity in a subcutaneous xenograft model. frontiersin.org These PD-1 deficient GPC3-CAR T-cells also showed improved persistence and infiltration in the tumor. frontiersin.org Furthermore, co-expression of cytokines like IL-15 and IL-21 with the GPC3-CAR has been shown to lead to superior in vitro and in vivo expansion, persistence, and more robust antitumor activity. aacrjournals.org
GPC3-CAR-NK cells have also demonstrated potent anti-tumor activity in vivo. plos.org In a xenograft model using NSG mice, NK92MI/HN3 cells efficiently suppressed tumor growth. plos.org Another study showed that GPC3-specific CAR-NK-92 cells effectively eliminated tumors in both cell-derived and patient-derived xenograft mouse models. researchgate.net
| CAR Construct | Cell Type | Murine Model | Key In Vivo Findings | Source |
|---|---|---|---|---|
| GPC3-CAR | T-cells | NOD/SCID/IL2−/− mice with HepG2/Huh-7 xenografts | Efficiently suppressed tumor growth. | frontiersin.org |
| PD-1 deficient GPC3-CAR | T-cells | NSG mice with PLC/PRF/5 xenografts | Enhanced anti-tumor activity, improved persistence and infiltration. | frontiersin.org |
| hYP7 CAR & 32A9 CAR | T-cells | NCG mice with Hep3B-luciferase xenografts | Most tumors showed complete remission. | researchgate.net |
| 21.15.GBBz (GPC3-CAR with IL-15 & IL-21) | T-cells | NSG mice with Huh-7/G401 xenografts | Superior expansion, persistence, and robust antitumor activity. | aacrjournals.org |
| GC33-G2D CAR | NK-92 cells | Cell-derived and patient-derived xenograft models | Efficiently eliminated tumors. | researchgate.net |
| NK92MI/HN3 | NK92MI cells | NSG mice with xenografts | Efficiently suppressed tumor growth. | plos.org |
Antibody-Based Immunotherapy Research
Antibody-based therapies targeting GPC3 are another significant area of immunotherapeutic research. imrpress.comresearchgate.net These strategies involve the use of monoclonal antibodies that specifically bind to GPC3 on cancer cells, thereby mediating their destruction through various mechanisms. imrpress.com
Several monoclonal antibodies against GPC3 have been developed and investigated in preclinical studies. researchgate.net These include GC33, a humanized monoclonal antibody, and YP7, another antibody that recognizes the C-terminal end of GPC3. researchgate.net The antibody HN3 targets a cryptic Wnt binding site in the core protein of GPC3, while HS20 binds to a Wnt binding domain on the heparan sulfate (B86663) chain. researchgate.net The HN3 and HS20 antibodies have been shown to inhibit Wnt/Yap signaling and suppress the growth of HCC cells. researchgate.net
The primary mechanism of action for many of these antibodies is antibody-dependent cell-mediated cytotoxicity (ADCC). imrpress.com For example, GC33 has been shown to induce ADCC against GPC3-positive HCC cell lines and elicit anti-tumor effects in patient-derived xenograft cancer models. frontiersin.org
To enhance anti-tumor efficacy, researchers have developed immunotoxins by conjugating anti-GPC3 antibodies with potent toxins. researchgate.net For example, the Wnt-blocking HN3 immunotoxin was found to be more potent than the YP7 immunotoxin. researchgate.net An engineered version of the HN3 immunotoxin, HN3-mPE24, could be administered at high doses to cause regression of HCC xenograft tumors in mice. researchgate.net
Bispecific antibodies that can simultaneously target GPC3 and another antigen, such as CD47, have also been developed. nih.gov The GPC3/CD47 bispecific antibody was effective in preventing tumor growth in a mouse xenograft model and was more effective than treatment with a single anti-CD47 antibody or a combination of individual anti-CD47 and anti-GPC3 antibodies. nih.gov
Development of Monoclonal Antibodies Recognizing GPC3 Epitopes
The development of monoclonal antibodies (mAbs) that recognize specific epitopes on the GPC3 protein represents a foundational strategy in targeting GPC3-positive cancers. These antibodies can exert antitumor effects through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC). imrpress.comjcancer.org Several mAbs have been developed, each targeting different regions of the GPC3 protein, which influences their functional activity.
Researchers have identified multiple mAbs with distinct binding sites on GPC3:
GC33 : This murine monoclonal antibody, and its humanized version (Codrituzumab), binds to the C-terminal region of GPC3. dovepress.comwjgnet.comjcancer.org It demonstrated significant ADCC against HCC cells and was evaluated in Phase I and II clinical trials. imrpress.comdovepress.comjcancer.org
YP7 : This antibody also targets the C-terminal heparin sulfate attachment region of GPC3, specifically residues 521-530. jcancer.orgmdpi.com It has been utilized as a targeting moiety for various immunotherapeutic constructs due to its high affinity. jcancer.orgresearchgate.net
HN3 : A fully human heavy chain variable region (VH) domain antibody, HN3 recognizes a unique conformational epitope that requires both the N- and C-terminal portions of the GPC3 core protein. jcancer.orgcancer.govpnas.org This binding can inhibit Wnt signaling, thereby directly impeding cancer cell proliferation. researchgate.netpnas.orgtandfonline.com
HS20 : This human mAb is distinct in that it binds to the heparan sulfate (HS) chains attached to GPC3, rather than the core protein itself. mdpi.comcancer.govmdpi.com This interaction can also disrupt Wnt signaling. mdpi.comtandfonline.com
32A9 : This human mAb recognizes an epitope in the middle lobe of the GPC3 protein, around amino acids D464-R474. jcancer.org
While many antibodies target the protein structure, the GPC3144–152 peptide (FVGEFFTDV) was identified as a key epitope for eliciting T-cell immune responses. dovepress.comaacrjournals.org This peptide can be presented by HLA-A2 molecules on cancer cells, making them targets for CTLs. nih.govaacrjournals.org Phase I clinical trials for a vaccine using this peptide have shown it to be safe and capable of inducing a GPC3-specific CTL response in patients with advanced HCC. dovepress.comaacrjournals.org The immunogenicity of this region highlights its importance in the interaction between the tumor and the immune system.
| Monoclonal Antibody | Target Epitope/Region | Key Research Findings | Citations |
|---|---|---|---|
| GC33 (Codrituzumab) | C-terminal region | Humanized antibody that exerts antitumor activity via ADCC; advanced to clinical trials. | imrpress.comdovepress.comwjgnet.comjcancer.org |
| YP7 | C-terminal region (residues 521-530) | High-affinity antibody used as a targeting domain for immunotoxins and ADCs. | jcancer.orgmdpi.comresearchgate.net |
| HN3 | Conformational epitope (N- and C-lobes) | Single-domain antibody that inhibits Wnt signaling and tumor growth. | jcancer.orgresearchgate.netcancer.govpnas.org |
| HS20 | Heparan Sulfate (HS) chains | Binds to HS chains on GPC3, disrupting Wnt signaling. | mdpi.comcancer.govmdpi.com |
| 32A9 | Middle lobe (a.a. D464-R474) | Human mAb targeting a central region of the GPC3 protein. | jcancer.org |
| GPC3 (144-152) Peptide | HLA-A2-restricted T-cell epitope (FVGEFFTDV) | Used in peptide vaccines to induce specific cytotoxic T-lymphocyte (CTL) responses against HCC. | dovepress.comnih.govaacrjournals.org |
Immunotoxins and Antibody-Drug Conjugates (ADCs) Research
To enhance the cytotoxic potential of monoclonal antibodies, researchers have developed immunotoxins and antibody-drug conjugates (ADCs) that use an anti-GPC3 antibody to deliver a potent toxin or chemotherapy agent directly to cancer cells. imrpress.comnih.gov This approach aims to increase therapeutic efficacy while minimizing systemic toxicity. cancer.govtandfonline.com
Immunotoxins are chimeric proteins that fuse an antibody fragment to a powerful bacterial toxin, such as a modified form of Pseudomonas exotoxin A (PE). wjgnet.comresearchgate.net
HN3-PE38 and YP7-PE38 : These immunotoxins were created by fusing the HN3 and YP7 antibody fragments, respectively, to a 38-kDa fragment of Pseudomonas exotoxin (PE38). researchgate.net Research showed that HN3-PE38 had superior antitumor activity, suggesting that targeting the conformational epitope recognized by HN3 is more effective for this therapeutic modality than targeting the C-terminal epitope recognized by YP7. wjgnet.comresearchgate.nettandfonline.com
J80A-PE24 : To further improve potency, a new generation of immunotoxins was developed from high-affinity chicken antibodies. jcancer.org J80A-PE24, which targets the N-lobe of GPC3 and is fused to a 24-kDa toxin fragment (PE24), demonstrated 3 to 13-fold greater potency than the previously developed HN3-based immunotoxins. jcancer.org
Antibody-Drug Conjugates (ADCs) represent an alternative strategy, linking a monoclonal antibody to a highly potent small-molecule cytotoxic drug via a chemical linker. nih.govnih.gov
hYP7-DC and hYP7-PC : Based on the humanized YP7 antibody, two ADCs were constructed using the DNA-damaging agents Duocarmycin SA and a pyrrolobenzodiazepine (PBD) dimer as payloads. imrpress.comnih.gov Both hYP7-DC and hYP7-PC showed powerful, specific killing of GPC3-positive cancer cells at picomolar concentrations. imrpress.comnih.govmdpi.com The PBD-based ADC, hYP7-PC, was found to be 5 to 10 times more potent than the duocarmycin-based version and induced tumor regression in mouse models. nih.govmdpi.com
Dual-Payload ADCs : More recent research has explored the development of dual-payload ADCs, such as anti-GPC3 AD2C, which carries two different cytotoxic drugs on a single antibody. researchgate.net This approach is designed to overcome tumor heterogeneity and drug resistance by delivering a combination of therapies in one targeted agent. researchgate.net
| Compound | Type | Antibody Component | Payload | Key Research Findings | Citations |
|---|---|---|---|---|---|
| HN3-PE38 | Immunotoxin | HN3 (anti-GPC3) | Pseudomonas Exotoxin A (PE38) | Showed superior antitumor activity compared to YP7-based immunotoxins. | wjgnet.comresearchgate.nettandfonline.com |
| J80A-PE24 | Immunotoxin | J80A (anti-GPC3) | Pseudomonas Exotoxin A (PE24) | Demonstrated significantly higher potency than previous GPC3 immunotoxins. | jcancer.org |
| hYP7-DC | ADC | hYP7 (anti-GPC3) | Duocarmycin SA | Effectively killed GPC3-positive cancer cells at picomolar concentrations. | imrpress.comnih.govnih.gov |
| hYP7-PC | ADC | hYP7 (anti-GPC3) | Pyrrolobenzodiazepine (PBD) Dimer | Showed higher potency than hYP7-DC and induced tumor regression in vivo. | imrpress.comnih.govnih.gov |
| anti-GPC3 AD2C | ADC | anti-GPC3 | Dual Payloads | Designed to overcome tumor heterogeneity and drug resistance. | researchgate.net |
Bispecific Antibodies and their Engineered Constructs
Bispecific antibodies (bsAbs) are engineered proteins that can simultaneously bind to two different targets. jove.com In cancer immunotherapy, this typically involves one arm of the antibody binding to a tumor antigen like GPC3 and the other arm binding to a receptor on an immune effector cell, such as CD3 on T cells or CD16 on natural killer (NK) cells. jove.comfrontiersin.org This dual-targeting mechanism effectively creates a bridge between the cancer cell and the immune cell, triggering a potent and targeted cytotoxic attack. imrpress.comresearchgate.net
Several GPC3-targeting bispecific antibody formats have been investigated:
ERY974 (GPC3 x CD3) : This humanized T-cell redirecting antibody was developed based on the GC33 antibody. imrpress.comjcancer.org It binds to GPC3 on tumor cells and CD3 on T cells, inducing T-cell activation and killing of GPC3-expressing tumors. frontiersin.orgcreative-biolabs.com ERY974 has shown robust antitumor efficacy in preclinical models and has advanced to Phase I clinical trials. jcancer.orgfrontiersin.orgcreative-biolabs.com
GPC3/CD3 BiTE : Bispecific T-cell engagers (BiTEs) are smaller constructs composed of two single-chain variable fragments (scFv). A GPC3/CD3 BiTE was developed and demonstrated potent, GPC3-dependent cytotoxicity against HCC cells in vitro and inhibited tumor growth in xenograft models. researchgate.netoncotarget.com
GPC3/CD47 Bispecific Antibody : This construct targets GPC3 and CD47, a "don't eat me" signal that cancer cells use to evade phagocytosis by macrophages. frontiersin.orggoogle.com By blocking CD47 and simultaneously targeting the cell to GPC3, this antibody aims to enhance the destruction of tumor cells by the innate immune system. frontiersin.orggoogle.com
BGB-B2033 (GPC3 x 4-1BB) : A novel IgG-based bispecific antibody that targets GPC3 and the 4-1BB (CD137) costimulatory receptor on activated T and NK cells. aacrjournals.org This design not only brings immune cells to the tumor but also provides a second signal to boost their activation and antitumor activity. aacrjournals.org
GPC3-S-Fab (GPC3 x CD16) : This is an antibody fragment-based bispecific construct that links a Fab fragment of an anti-GPC3 antibody to a single-domain antibody that recognizes CD16 on NK cells. jove.com This design effectively recruits NK cells to kill GPC3-positive tumor cells. jove.com
| Bispecific Construct | Targets | Mechanism of Action | Key Research Findings | Citations |
|---|---|---|---|---|
| ERY974 | GPC3 and CD3 | Redirects T cells to attack GPC3-expressing tumor cells. | Showed robust antitumor efficacy and entered Phase I clinical trials. | imrpress.comjcancer.orgfrontiersin.orgcreative-biolabs.com |
| GPC3/CD3 BiTE | GPC3 and CD3 | A smaller construct that engages T cells to kill GPC3-positive cells. | Demonstrated potent GPC3-dependent cytotoxicity in preclinical models. | researchgate.netoncotarget.com |
| GPC3/CD47 bsAb | GPC3 and CD47 | Blocks the "don't eat me" signal (CD47) on GPC3-positive cells to enhance phagocytosis. | Designed for improved safety and a long serum half-life compared to anti-CD47 mono-therapy. | frontiersin.orggoogle.com |
| BGB-B2033 | GPC3 and 4-1BB | Engages and provides a costimulatory signal to T cells and NK cells at the tumor site. | Exhibited potent single-agent efficacy in preclinical models. | aacrjournals.org |
| GPC3-S-Fab | GPC3 and CD16 | Recruits Natural Killer (NK) cells to GPC3-positive tumor cells. | Demonstrated potent cytotoxicity against GPC3-positive cells by recruiting NK cells. | jove.com |
Advanced Research Methodologies for Glypican 3 144 152 Studies
In Silico Peptide Epitope Prediction Algorithms
The initial step in identifying potential T-cell epitopes from a tumor-associated antigen like Glypican-3 (GPC3) often involves computational methods. nih.gov In silico algorithms are instrumental in narrowing down the entire protein sequence to short peptides with a high probability of binding to specific Human Leukocyte Antigen (HLA) molecules, a prerequisite for T-cell recognition. nih.govspandidos-publications.com
Several widely-used T-cell epitope prediction tools and algorithms are employed to scan the amino acid sequence of GPC3. nih.gov These algorithms, such as SYFPEITHI, NetMHC, EPIJEN, and IEDB, predict the binding affinity of 9-mer or 10-mer peptides to prevalent HLA allotypes, like HLA-A*02:01. nih.gov Peptides that receive high scores, indicating a strong predicted binding affinity across multiple algorithms, are selected as promising candidates for further experimental validation. nih.govnih.gov This computational screening is a critical and efficient first step, significantly reducing the number of peptides that need to be synthesized and tested in laboratory assays. nih.govspandidos-publications.com For instance, in one study, 25 potential HLA-A0201 restricted GPC3 epitopes were predicted in silico for subsequent experimental verification. nih.govnih.gov
Immunological Assays for T-Cell Response Evaluation
Following in silico prediction, a suite of immunological assays is used to experimentally validate the predicted epitopes and to quantify the T-cell response against them. These assays are crucial for determining the immunogenicity of peptides like GPC3 (144-152).
Ex Vivo IFN-γ ELISPOT Assay
The Ex Vivo Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to detect and quantify antigen-specific T-cells based on their cytokine secretion. tandfonline.com This assay is frequently used to measure the T-cell response to the GPC3 (144-152) peptide in peripheral blood mononuclear cells (PBMCs) from patients. aacrjournals.orgspandidos-publications.comnih.gov
In this assay, non-cultured PBMCs are stimulated with the GPC3 peptide for a short period, typically 20 hours. aacrjournals.orgtandfonline.com If memory or activated T-cells specific to the peptide are present, they will produce IFN-γ. nih.gov This cytokine is then captured by antibodies coating the bottom of the assay plate, resulting in a spot for each cytokine-secreting cell. The number of spots directly correlates with the frequency of antigen-specific T-cells. aacrjournals.orgresearchgate.net For example, in a clinical trial, the frequency of GPC3 (144-152)-specific cytotoxic T-lymphocytes (CTLs) in a patient increased from 11 to 196 per 5 x 10^5 PBMCs after vaccination, as measured by this assay. nih.gov
Table 1: Representative Data from Ex Vivo IFN-γ ELISPOT Assay
| Patient ID | Timepoint | GPC3-specific Spots (per 5 x 105 PBMCs) | Reference |
|---|---|---|---|
| Case 32 | Pre-vaccination | 0 | aacrjournals.orgresearchgate.net |
| Case 32 | Post-vaccination | 441 | aacrjournals.orgresearchgate.net |
| Patient A2-12 | Pre-vaccination | 11 | nih.gov |
| Patient A2-12 | Post-vaccination | 196 | nih.gov |
Dextramer Staining and Flow Cytometric Analysis for Peptide-Specific T-Cells
To directly visualize and quantify peptide-specific T-cells, researchers utilize Dextramer staining followed by flow cytometric analysis. aacrjournals.orgnih.gov Dextramers are fluorescently labeled molecules that have multiple HLA molecules loaded with a specific peptide, in this case, GPC3 (144-152). aacrjournals.orgnih.gov These reagents bind with high avidity to T-cell receptors (TCRs) that recognize the specific peptide-HLA complex.
PBMCs are stained with the GPC3-Dextramer and antibodies against T-cell surface markers like CD8. aacrjournals.orgnih.gov Flow cytometry is then used to identify and count the cells that are positive for both CD8 and the Dextramer, providing a precise frequency of GPC3 (144-152)-specific CTLs. aacrjournals.orgresearchgate.net This technique has been used to show an increase in the frequency of GPC3 peptide-specific CTLs in patients' peripheral blood and even within tumor tissue after vaccination. tandfonline.comaacrjournals.orgnih.gov In one case, the frequency of GPC3 peptide-specific CTLs in a patient's PBMCs increased from 0% to 0.12% after vaccination, as determined by Dextramer staining. aacrjournals.orgresearchgate.net
Chromium Release and CCK-8 Assays for Cytotoxicity
To assess the functional capacity of GPC3 (144-152)-specific CTLs to kill target cells, cytotoxicity assays are performed. The chromium-51 (B80572) (⁵¹Cr) release assay has been a standard method for measuring cell-mediated cytotoxicity. Target cells (e.g., GPC3-expressing tumor cells) are labeled with ⁵¹Cr. When CTLs recognize and lyse these target cells, the ⁵¹Cr is released and can be measured.
More recently, non-radioactive assays like the Cell Counting Kit-8 (CCK-8) assay have become popular for evaluating cytotoxicity and cell viability. nih.govresearchgate.netdojindo.com The CCK-8 assay utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. dojindo.com The amount of formazan is directly proportional to the number of viable cells. dojindo.com When CTLs kill target cells, the number of viable cells decreases, leading to a reduction in the formazan signal. This assay can be used to determine the lytic activity of established GPC3-specific CTL clones against GPC3-positive cancer cell lines. nih.gov For instance, anti-GPC3 sera were shown to inhibit the proliferation of Hepa1-6 cells in a dose-dependent manner using a CCK-8 assay. nih.gov
Genetic Engineering Techniques
Genetic engineering techniques are fundamental for creating the necessary tools and models to study GPC3 and the T-cell response against it.
Gene Knockout and Silencing Approaches (e.g., siRNA, CRISPR)
Advanced molecular biology techniques, including RNA interference and CRISPR/Cas9 gene editing, have been instrumental in elucidating the functional roles of Glypican-3 (GPC3) and its specific epitopes, such as the 144-152 peptide. These methodologies allow for the targeted downregulation or complete knockout of the GPC3 gene, enabling researchers to study the consequential effects on cellular behavior and signaling pathways.
Small interfering RNA (siRNA) has been employed to knockdown GPC3 expression in cancer cell lines. dovepress.comresearchgate.net Studies have shown that suppressing GPC3 with siRNA can inhibit the transforming growth factor-β (TGF-β) receptor pathway, which in turn hinders the growth of hepatocellular carcinoma (HCC) cell lines. dovepress.comresearchgate.net This approach has been crucial in demonstrating the role of GPC3 in promoting tumor cell proliferation. dovepress.com
The CRISPR/Cas9 system offers a more permanent and complete gene knockout. nih.gov Researchers have utilized a lentivirus-mediated CRISPR/Cas9 system to create GPC3-knockout (GPC3-KO) variants of liver cancer cell lines like HepG2 and Hep3B. nih.gov These GPC3-KO cells exhibited significantly reduced proliferation, migration, and invasion capabilities compared to the wild-type parental cells. nih.gov Furthermore, RNA sequencing analysis of these knockout cells revealed a downregulation of genes associated with cell cycle regulation, invasion, and migration, including components of the AKT/NFκB/WNT signaling pathways. nih.gov Interestingly, GPC3 knockout has also been shown to inhibit the expression of Yes-associated protein (YAP) at both the mRNA and protein levels, leading to apoptosis in Huh7 cells. frontiersin.org
These gene silencing and knockout studies have not only confirmed the importance of GPC3 as a therapeutic target but have also provided valuable cellular models for further investigation. For instance, comparing the effects of therapeutic agents on wild-type versus GPC3-KO cells allows for the specific assessment of GPC3-dependent mechanisms of action.
In Vitro Cell Culture Models
In vitro cell culture systems are fundamental for dissecting the cellular and molecular interactions involving the Glypican-3 (144-152) epitope. These models provide a controlled environment to study the recognition of this specific peptide by immune cells and to evaluate the efficacy of potential immunotherapies.
Co-culture Systems for T-Cell and Tumor Cell Interactions
Co-culture systems that bring together T-cells and tumor cells are pivotal for studying the dynamics of immune recognition and response. In the context of the GPC3 (144-152) peptide, these systems have been used to demonstrate the peptide's ability to elicit a specific cytotoxic T-lymphocyte (CTL) response.
For example, studies have shown that co-culturing CD8+ T-cells with testicular yolk sac tumor (TYST) cells in the presence of the GPC3 (144-152) peptide enhances the cytotoxicity of the T-cells against the tumor cells. researchgate.netnih.gov This enhanced killing effect is associated with an upregulation of granzyme B and IFN-β expression by the CD8+ T-cells. researchgate.netnih.gov Furthermore, the addition of the GPC3 (144-152) peptide to the co-culture has been observed to increase the phosphorylation of cGAS, TBK1, and IRF3 in the tumor cells, suggesting an activation of the cGAS/STING signaling pathway which can contribute to the anti-tumor immune response. researchgate.netnih.gov
These co-culture models are essential for validating the immunogenicity of the GPC3 (144-152) epitope and for preclinical assessment of its potential as a component of cancer vaccines or other T-cell based immunotherapies.
GPC3-Expressing Cell Lines for Epitope Recognition Studies
To specifically study the recognition of the GPC3 (144-152) epitope, researchers utilize various GPC3-expressing cell lines. These can be cell lines that endogenously express GPC3, such as the hepatocellular carcinoma cell line HepG2, or cell lines that have been genetically engineered to express GPC3, like SK-Hep-1/GPC3. aacrjournals.orgresearchgate.net
CTLs induced by the GPC3 (144-152) peptide have demonstrated specific cytotoxicity against GPC3-positive cell lines. aacrjournals.org For instance, these CTLs can kill SK-Hep1/GPC3 cells but not the GPC3-negative parental SK-Hep1 cells. aacrjournals.org This confirms that the recognition and killing are dependent on the presence of the GPC3 protein.
Furthermore, the specificity of this interaction is often confirmed through HLA-restriction experiments. CTLs generated from HLA-A2 positive individuals and stimulated with the GPC3 (144-152) peptide show cytotoxic activity against GPC3-positive, HLA-A2-positive tumor cells like HepG2. aacrjournals.org This activity is significantly inhibited by anti-HLA class I monoclonal antibodies, demonstrating that the epitope is presented on the cell surface by HLA molecules and recognized by the T-cell receptor. aacrjournals.org
The following table summarizes some of the cell lines used in GPC3 (144-152) research:
| Cell Line | Cancer Type | GPC3 Expression | HLA Type | Application in GPC3 (144-152) Studies |
| HepG2 | Hepatocellular Carcinoma | Endogenous | HLA-A2+, HLA-A24+ | Target for CTL cytotoxicity assays. aacrjournals.org |
| SK-Hep-1 | Hepatocellular Carcinoma | Negative | HLA-A2+ | Parental cell line for creating GPC3-expressing transfectants. aacrjournals.org |
| SK-Hep-1/GPC3 | Hepatocellular Carcinoma | Transfected | HLA-A2+ | Target for demonstrating GPC3-specific CTL recognition. aacrjournals.orggoogle.com |
| JHH-7 | Hepatocellular Carcinoma | Endogenous | HLA-A02:07- | Parental cell line for HLA transfection. researchgate.net |
| JHH-7/HLA-A02:07 | Hepatocellular Carcinoma | Endogenous | HLA-A*02:07+ | Target for assessing CTL recognition in a specific HLA context. researchgate.net |
| TYST cells | Testicular Yolk Sac Tumor | High | Not specified | Used in co-culture with CD8+ T-cells to study peptide-induced cytotoxicity. researchgate.netnih.gov |
In Vivo Preclinical Animal Models
In vivo animal models are indispensable for evaluating the immunogenicity and anti-tumor efficacy of therapies targeting the Glypican-3 (144-152) epitope in a complex biological system. These models provide crucial data on the potential of this peptide for clinical translation.
Transgenic Mouse Models for Immunogenicity Assessment
To overcome the limitations of species differences in the immune system, particularly in the context of Human Leukocyte Antigen (HLA) restriction, transgenic mouse models are employed. HLA-A2.1 transgenic mice are frequently used to assess the immunogenicity of HLA-A2-restricted epitopes like GPC3 (144-152). aacrjournals.orgnih.govjcancer.orgnih.gov
Studies have shown that the GPC3 (144-152) peptide can induce peptide-reactive CTLs in these transgenic mice without causing autoimmunity. aacrjournals.orgnih.govjcancer.orgnih.gov This is a critical finding, as it suggests that the peptide is both immunogenic and safe in a model that mimics the human immune system's antigen presentation. The CTLs generated in these mice are capable of recognizing and responding to the GPC3 (144-152) peptide, providing a strong rationale for its use in human cancer immunotherapy. aacrjournals.orgnih.gov
Xenograft Models for Tumor Growth Inhibition Studies
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for evaluating the in vivo anti-tumor activity of cancer therapies. In the context of GPC3 (144-152) research, these models have been used to demonstrate the therapeutic potential of targeting this epitope.
In one approach, CTLs specific for the GPC3 (144-152) peptide are generated in vitro and then adoptively transferred into nonobese diabetic/severe combined immunodeficiency (NOD/SCID) mice bearing human HCC tumors. aacrjournals.org The inoculation of these CTLs has been shown to reduce the tumor mass, indicating that the CTLs can effectively target and destroy the GPC3-expressing tumor cells in vivo. aacrjournals.org
Another strategy involves vaccinating mice with the GPC3 (144-152) peptide and then challenging them with GPC3-positive tumor cells. In a study using a testicular yolk sac tumor (TYST) xenograft model, adoptive transfer of CD8+ T-cells combined with treatment with the GPC3 (144-152) peptide significantly inhibited tumor growth. nih.gov This effect was less pronounced in tumors where the cGAS gene was silenced, highlighting the role of the cGAS/STING pathway in the anti-tumor response. nih.gov
Molecular and Biochemical Analysis Techniques
Advanced research into the role and function of Glypican-3 (GPC3), particularly peptides such as GPC3 (144-152), relies on a suite of sophisticated molecular and biochemical analysis techniques. These methodologies enable investigators to quantify protein and mRNA expression levels, identify key molecular interactions, and isolate specific cells for further study. The application of these techniques has been pivotal in understanding GPC3's association with various cancers, especially hepatocellular carcinoma (HCC), and in exploring its potential as a therapeutic target. frontiersin.orgresearchgate.net
Western Blotting for Protein Expression
Western blotting is a fundamental technique used to detect and quantify the expression of specific proteins within a sample. In the context of GPC3 research, it has been instrumental in verifying the presence and relative abundance of the GPC3 protein in various cell lines and tissues.
Research studies have employed Western blotting to validate the effects of genetic manipulation on GPC3 expression. For instance, in studies involving HepG2 human hepatocellular carcinoma cells, Western blot analysis confirmed a significant reduction in GPC3 protein levels following transfection with GPC3-specific short-hairpin RNA (shRNA). spandidos-publications.com This technique was also used to assess the downstream effects of GPC3 silencing, revealing changes in the expression of other key proteins involved in cell behavior, such as E-cadherin, β-catenin, Snail, Slug, and matrix metalloproteinases (MMP-2, MMP-9). spandidos-publications.com
Furthermore, Western blotting has been used to investigate the molecular pathways influenced by GPC3. In one study, the down-regulation of GPC3 using specific small interfering RNA (siRNA) in HepG2 cells was shown to decrease the protein levels of MMP2, MMP14, fibroblast growth factor receptor 1 (FGFR1), and insulin-like growth factor 1 receptor (IGF1R). wjgnet.com In studies focusing on the GPC3 (144-152) peptide, Western blot was utilized to analyze the cGAS/STING signaling pathway, assessing how the peptide influences the expression of key signaling proteins in testicular yolk sac tumor cells. nih.gov
The following table summarizes findings from studies that used Western blotting to analyze GPC3 and related protein expression.
Table 1: Research Findings Using Western Blotting for GPC3 Protein Expression
| Cell Line / Tissue | Experimental Condition | Key Findings | Reference |
|---|---|---|---|
| HepG2 | Transfection with GPC3-shRNA | Significantly reduced protein expression of GPC3, β-catenin, Snail, Slug, MMP-2, and MMP-9; increased E-cadherin expression. | spandidos-publications.com |
| HepG2 | Treatment with GPC3 specific siRNA | Significantly down-regulated protein expression of MMP2, MMP14, FGFR1, and IGF1R. | wjgnet.com |
| Various Cancer Cell Lines | Baseline Expression Analysis | Assessed and confirmed GPC3 protein expression levels in different pediatric solid tumor cell lines. | tandfonline.com |
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for mRNA Expression
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive technique for detecting and measuring the amount of a specific mRNA sequence. This method is crucial for understanding gene expression at the transcriptional level and has been widely applied in GPC3 research.
Studies have consistently used qRT-PCR to quantify GPC3 mRNA levels in various contexts. For example, the effectiveness of GPC3 gene silencing via shRNA in HepG2 cells was confirmed by RT-qPCR, which showed a significant decrease in GPC3 mRNA levels compared to controls. spandidos-publications.com Similarly, qRT-PCR has been used to demonstrate that GPC3 expression positively correlates with the mRNA expression of genes related to hepatocellular carcinoma development in cirrhotic liver tissues. oup.comnih.gov
The technique has also been applied to investigate the signaling pathways modulated by GPC3. In one study, qRT-PCR results indicated that GPC3 promotes the proliferation of HepG2 cells through the Hedgehog (Hh) signaling pathway by affecting the expression of genes such as Sonic hedgehog protein (SHH), zinc finger protein GLI1, protein patched homolog 1 (PTCH), and smoothened homolog (SMO). spandidos-publications.com Specific primers are designed to amplify the target gene; for GPC3, one study reported using the sense primer 5′-GAGCCAGTGGTCAGTCAAAT-3′ and the antisense primer 5′-CTTCATCATCACCGCAGTC-3′. tandfonline.com The results are typically normalized to a stable housekeeping gene, such as GAPDH, to ensure accuracy. spandidos-publications.comspandidos-publications.com
Table 2: Research Findings Using qRT-PCR for GPC3 mRNA Expression
| Cell Line / Tissue | Target Genes Analyzed | Key Findings | Reference |
|---|---|---|---|
| HepG2 | GPC3 | GPC3-shRNA transfection significantly reduced the relative mRNA level of GPC3. | spandidos-publications.com |
| HepG2 | MMP2, MMP14, FGFR1, IGF1R | GPC3 siRNA treatment significantly down-regulated the mRNA expression of these genes. | wjgnet.com |
| HepG2, HLE | SHH, GLI1, PTCH, SMO | GPC3 promoted proliferation through the Hedgehog pathway in HepG2 cells, but not in HLE cells. | spandidos-publications.com |
| Cirrhotic Livers | HCC-related genes | GPC3 expression positively correlated with mRNA expression of HCC-related genes. | oup.comnih.gov |
Immunomagnetic Fluorescent Systems for Circulating Tumor Cell Identification Research
The detection and analysis of circulating tumor cells (CTCs) in peripheral blood, a form of liquid biopsy, is a promising approach for early cancer diagnosis and prognosis. researchgate.net Given that GPC3 is highly expressed on HCC cells but not on normal adult cells, it serves as an excellent target for capturing these rare cells. frontiersin.orgdovepress.com
Researchers have developed a novel GPC3-based immunomagnetic fluorescent system, referred to as C6/MMSN-GPC3, specifically for the isolation and observation of CTCs from the peripheral blood of HCC patients. dovepress.comnih.gov This system utilizes a GPC3 monoclonal antibody chemically linked to immunomagnetic mesoporous silica (B1680970) nanoparticles. nih.gov This allows for the specific magnetic capture and separation of GPC3-positive CTCs. nih.gov For immediate visualization, the fluorescent molecule coumarin-6 (C6) is loaded into the nanoparticles. dovepress.comnih.gov
Comparative studies have demonstrated the superior performance of the GPC3-targeted system over methods based on the more commonly used Epithelial Cell Adhesion Molecule (EpCAM) marker, such as MACS® Beads. nih.gov The C6/MMSN-GPC3 system showed a significantly higher cell recovery rate in both simulated clinical samples and actual patient blood samples. nih.gov This enhanced sensitivity is crucial for detecting cancer at its earliest stages, and the system has successfully isolated CTCs from a patient with Stage I HCC. dovepress.comnih.gov The gentle nature of the capture process also allows for the subsequent culture of the isolated CTCs, enabling further molecular and genetic analysis. dovepress.comnih.gov
Table 3: Performance Comparison of CTC Capture Systems
| System | Target | Sample Type | Cell Recovery (%) / Efficiency | Reference |
|---|---|---|---|---|
| C6/MMSN-GPC3 | GPC3 | Whole Blood (spiked) | 80.3% | dovepress.comnih.gov |
| MACS® Beads | EpCAM | Whole Blood (spiked) | 42% | dovepress.comnih.gov |
| C6/MMSN-GPC3 | GPC3 | 10⁶ HL-60 Cells (spiked) | 83.0% | dovepress.comnih.gov |
| MACS® Beads | EpCAM | 10⁶ HL-60 Cells (spiked) | 49.7% | dovepress.comnih.gov |
| C6/MMSN-GPC3 | GPC3 | Clinical HCC Patient Samples | Capture efficiency improved by 83.3%–350% vs. MACS® Beads | dovepress.com |
Future Research Directions and Unaddressed Questions
Elucidating the Precise Role of GPC3 (144-152) in Broader GPC3 Biological Functions
The GPC3 protein can modulate Wnt signaling, which is crucial in cell survival, proliferation, and migration, thereby stimulating HCC progression. frontiersin.org It has also been shown to interact with the Hippo signaling pathway, where GPC3 knockout can inhibit the expression of the Yes-associated protein (YAP). frontiersin.org Furthermore, GPC3 appears to act as a negative regulator of Hedgehog signaling. frontiersin.org The specific role of the 144-152 amino acid sequence within these complex interactions remains a critical area of investigation. Understanding how this particular peptide fragment influences GPC3's ability to bind to ligands and co-receptors will be vital for developing more effective targeted therapies.
Table 1: GPC3-Associated Signaling Pathways
| Signaling Pathway | Role in HCC | GPC3 Interaction |
| Wnt | Promotes cell survival, proliferation, migration, and invasion. frontiersin.org | GPC3 activates the canonical Wnt pathway, stimulating HCC progression. frontiersin.org |
| Hippo | Regulates organ size and tumorigenesis. frontiersin.org | GPC3 knockout inhibits YAP expression. frontiersin.org |
| Hedgehog | Aberrant signaling is linked to HCC. frontiersin.org | GPC3 appears to be a negative regulator of this pathway. frontiersin.org |
| Insulin-like Growth Factor (IGF) | Plays a role in cell proliferation and oncogenesis. oup.com | GPC3 interacts with IGF-II and its receptor, activating the IGF-signaling pathway. oup.com |
Identifying Novel GPC3 (144-152) Epigenetic or Post-Translational Modifications
The function and immunogenicity of proteins can be significantly altered by epigenetic and post-translational modifications (PTMs). nih.gov GPC3 itself undergoes extensive PTMs, including glycosylation and cleavage. nih.govsmolecule.com The attachment of a glycosylphosphatidylinositol (GPI) anchor is a key PTM that determines its cellular location. nih.gov
Future research must investigate whether the GPC3 (144-152) peptide is subject to specific epigenetic modifications, such as methylation, or PTMs that could affect its processing, presentation by major histocompatibility complex (MHC) molecules, and recognition by T-cells. For instance, studies have shown that DNA methylation can lead to the epigenetic silencing of GPC3 in normal tissues. researchgate.net It has also been observed that the upregulation of GPC3 in HCC can be driven by super enhancer reactivation and DNA hypomethylation of CpG islands. Understanding these modifications could reveal new mechanisms of tumor immune evasion and provide novel targets for therapeutic intervention.
Characterizing the Microenvironmental Factors Influencing GPC3 (144-152) Immunogenicity
The tumor microenvironment (TME) plays a critical role in modulating the effectiveness of immunotherapies. mdpi.com The TME in HCC is particularly complex and often immunosuppressive, characterized by the infiltration of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs). mdpi.comdovepress.com These cells can inhibit the function of cytotoxic T-lymphocytes (CTLs), which are crucial for attacking cancer cells.
Factors within the TME that could influence the immunogenicity of the GPC3 (144-152) peptide include the local cytokine milieu, the presence of immune checkpoint molecules like PD-1 and CTLA-4, and the metabolic state of the tumor. dovepress.commdpi.com For example, GPC3 overexpression has been linked to the recruitment of M2-polarized TAMs, which are pro-tumorigenic. nih.gov Furthermore, the expression levels of GPC3 can correlate with different compositions of immune cells within the tumor, which has implications for treatment strategies. nih.gov Research is needed to dissect how these and other microenvironmental factors specifically impact the presentation of the GPC3 (144-152) peptide and the subsequent T-cell response.
Development of Advanced Biomarkers for Predicting Immunotherapeutic Efficacy Targeting GPC3 (144-152)
A significant challenge in cancer immunotherapy is predicting which patients will respond to a given treatment. nih.govresearchgate.net For therapies targeting GPC3 (144-152), the development of robust predictive biomarkers is essential. While GPC3 expression itself is a primary biomarker, its levels can vary, and its presence alone does not guarantee a response. nih.govtandfonline.com
Future research should focus on identifying a suite of biomarkers that can more accurately predict the efficacy of GPC3 (144-152)-targeted immunotherapies. nih.gov These could include:
Genetic and Epigenetic Markers: Specific HLA alleles that efficiently present the GPC3 (144-152) peptide, such as HLA-A02:01, HLA-A24:02, HLA-A02:06, and HLA-A02:07, are crucial. aacrjournals.orgtandfonline.com Epigenetic signatures related to GPC3 expression could also be predictive.
Immune Cell Infiltrates: The pre-treatment composition and activation state of immune cells within the TME, such as the ratio of CD8+ T cells to Tregs, could be a strong indicator of potential response. nih.gov
Soluble GPC3: The level of soluble GPC3 in the serum may serve as a non-invasive biomarker for tumor burden and response to therapy. frontiersin.org
Mitochondrial Dynamics: The analysis of mitochondrial characteristics in immune cells offers insight into their functional state and could serve as a biomarker for predicting cell behavior during therapy. nih.gov
Table 2: Potential Predictive Biomarkers for GPC3 (144-152) Immunotherapy
| Biomarker Category | Specific Examples | Rationale |
| Genetic | HLA-A2, HLA-A24 alleles aacrjournals.orgnih.gov | Efficient presentation of the GPC3 (144-152) peptide to T-cells. |
| Epigenetic | GPC3 promoter methylation status | Correlates with GPC3 expression levels. |
| Immune Infiltrate | CD8+ T cell to Treg ratio nih.gov | Indicates the pre-existing anti-tumor immune environment. |
| Soluble Factors | Serum GPC3 levels frontiersin.org | May reflect tumor burden and response to treatment. |
| Cellular Organelles | T-cell mitochondrial health nih.gov | Indicative of the energy capacity and cytotoxic functionality of immune cells. |
Synergistic Research Approaches Combining GPC3 (144-152) Immunotherapy with Other Therapeutic Modalities
Maximizing the anti-tumor effects of GPC3 (144-152)-targeted immunotherapy will likely require combination with other therapeutic strategies. imrpress.com Research into synergistic combinations is a high-priority area.
Potential combination therapies include:
Immune Checkpoint Inhibitors (ICIs): Combining GPC3 (144-152) vaccines or CAR-T cell therapies with ICIs like anti-PD-1 or anti-CTLA-4 antibodies could overcome the immunosuppressive TME and enhance the activity of GPC3-specific T-cells. frontiersin.orgnih.gov
Anti-Angiogenic Agents: These drugs can normalize the tumor vasculature, potentially improving the infiltration of immune cells into the tumor. imrpress.com
Other Targeted Therapies: Combining GPC3-targeted approaches with inhibitors of other key signaling pathways in HCC, such as the Wnt or MAPK/ERK pathways, could create a multi-pronged attack on the tumor. e-century.us
Bispecific Antibodies: The development of bispecific antibodies that can simultaneously target GPC3 and another tumor antigen or an immune-activating receptor on T-cells, such as CD3 or CD47, is a promising avenue. frontiersin.orgijbs.com
A phase I clinical trial combining the anti-GPC3 monoclonal antibody Codrituzumab with the anti-PD-L1 antibody atezolizumab showed the combination was well-tolerated and effective in reducing tumor growth in some patients with advanced HCC. frontiersin.org This highlights the potential of such combined approaches.
Q & A
Q. How can multi-omics approaches elucidate the role of Glypican-3 (144-152) in tumor immune evasion?
- Methodological Answer: Integrate transcriptomic (scRNA-seq), proteomic (LC-MS/MS), and epigenomic (ChIP-seq) datasets to map epitope interaction networks. Use pathway enrichment tools (e.g., DAVID, Enrichr) to identify immune-related pathways (e.g., TGF-β, PD-1/PD-L1) .
- Validation: Confirm findings with CRISPR-Cas9 knockout models and functional assays (e.g., T-cell cytotoxicity) .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
